5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
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Overview
Description
5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with the molecular formula C({12})H({12})FIN({2})O({2}). This compound is notable for its unique structure, which includes both fluorine and iodine atoms attached to a pyrrolo[2,3-b]pyridine core. It is used primarily in research settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available pyrrolo[2,3-b]pyridine.
Fluorination: The fluorine atom is introduced via a fluorination reaction, often using reagents such as Selectfluor.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
While specific industrial methods for large-scale production are not well-documented, the general approach would involve optimizing the above synthetic steps for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester can undergo several types of chemical reactions:
Substitution Reactions: Both the fluorine and iodine atoms can be substituted with other groups. For example, nucleophilic aromatic substitution can replace the fluorine atom.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and coupling partners such as boronic acids or alkynes.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, a Suzuki coupling reaction would yield a biaryl compound, while nucleophilic substitution might yield a fluorine-free derivative.
Scientific Research Applications
5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester is used in various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases and other enzymes.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of halogenated pyridines on biological systems, including their interactions with proteins and nucleic acids.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites.
Protein Interactions: The compound can interact with proteins, potentially altering their function or stability.
Pathway Modulation: It may affect various cellular pathways, particularly those involving halogenated compounds.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-3-chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
- 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
- 5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
Uniqueness
5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester is unique due to the presence of both fluorine and iodine atoms, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 5-fluoro-3-iodopyrrolo[2,3-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FIN2O2/c1-12(2,3)18-11(17)16-6-9(14)8-4-7(13)5-15-10(8)16/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJKQOOMRKMSPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FIN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640122 |
Source
|
Record name | tert-Butyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928653-78-5 |
Source
|
Record name | tert-Butyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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